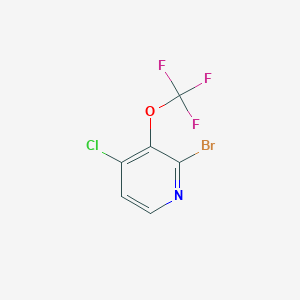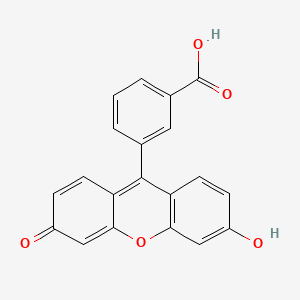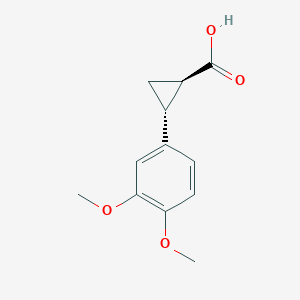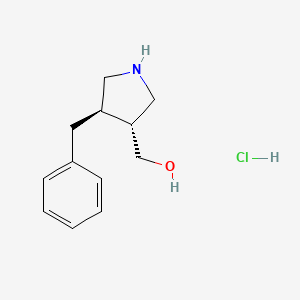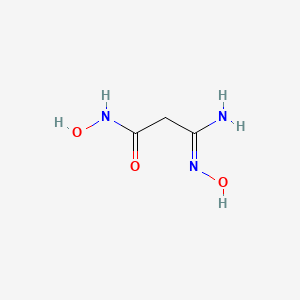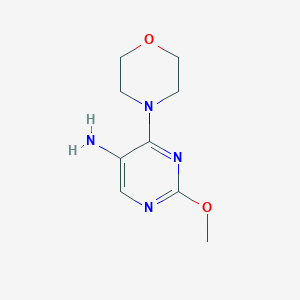
2-Methoxy-4-morpholinopyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-morpholinopyrimidin-5-amine is a chemical compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrimidine ring substituted with a methoxy group at the 2-position and a morpholine ring at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-morpholinopyrimidin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxy-5-chloropyrimidine.
Substitution Reaction: The 2-methoxy-5-chloropyrimidine undergoes a substitution reaction with morpholine to form 2-methoxy-4-morpholinopyrimidine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-4-morpholinopyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The morpholine ring can be substituted with other heterocyclic rings or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can produce a variety of heterocyclic derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-morpholinopyrimidin-5-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: It is being investigated as a potential therapeutic agent for treating inflammation-associated disorders and certain types of cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-morpholinopyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS). This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expression. Molecular docking studies have revealed that the compound has a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions that contribute to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxy-6-(4-methoxyphenyl)-4-morpholinopyrimidine
- 2-(4-fluorophenyl)-6-methoxy-4-morpholinopyrimidine
Comparison: Compared to similar compounds, 2-Methoxy-4-morpholinopyrimidin-5-amine exhibits unique properties due to the presence of the methoxy group at the 2-position and the morpholine ring at the 4-position. These structural features contribute to its distinct biological activities and potential therapeutic applications. The compound’s ability to inhibit iNOS and COX-2 makes it a promising candidate for the development of new anti-inflammatory agents .
Eigenschaften
Molekularformel |
C9H14N4O2 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-methoxy-4-morpholin-4-ylpyrimidin-5-amine |
InChI |
InChI=1S/C9H14N4O2/c1-14-9-11-6-7(10)8(12-9)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3 |
InChI-Schlüssel |
SMIZYVLDQUFLPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=N1)N2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15279794.png)
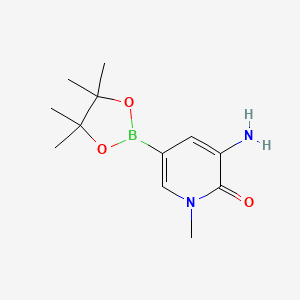
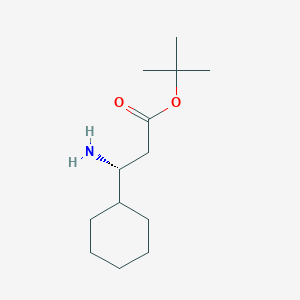

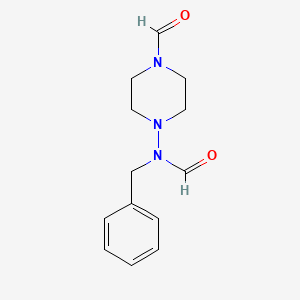
![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)
